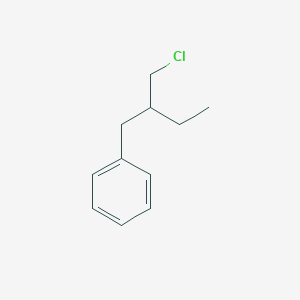

(2-(Chloromethyl)butyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15Cl |

|---|---|

Molecular Weight |

182.69 g/mol |

IUPAC Name |

2-(chloromethyl)butylbenzene |

InChI |

InChI=1S/C11H15Cl/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |

InChI Key |

MPZMBTWCBFPROA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CC=CC=C1)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloromethyl Butyl Benzene

Retrosynthetic Analysis of the (Chloromethyl)butylbenzene Core

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For (2-(Chloromethyl)butyl)benzene, two primary disconnections can be considered, which correspond to logical forward-synthesis reactions.

The first and most common disconnection is of the C-C bond between the aromatic ring and the chloromethyl group. This approach identifies sec-butylbenzene (B1681704) as the immediate precursor. The corresponding forward reaction is an electrophilic aromatic substitution, specifically a chloromethylation reaction, on sec-butylbenzene. This strategy is attractive due to the commercial availability of sec-butylbenzene. The key challenge in this approach is controlling the regioselectivity, as the sec-butyl group is an ortho-, para-directing substituent.

A second possible disconnection involves the C-C bond between the benzene (B151609) ring and the sec-butyl group. This suggests a Friedel-Crafts alkylation of a chloromethylated benzene derivative (benzyl chloride) with a suitable four-carbon electrophile. However, Friedel-Crafts alkylations are prone to carbocation rearrangements and over-alkylation, which can complicate the synthesis and lead to mixtures of products. ucalgary.ca Therefore, the first strategy, building upon sec-butylbenzene, is generally considered more synthetically viable.

Direct Chloromethylation Approaches

Direct chloromethylation involves the introduction of a -CH₂Cl group onto the sec-butylbenzene ring. This can be achieved through either electrophilic aromatic substitution or radical-mediated reactions on the alkyl side chain.

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the context of synthesizing this compound, this involves generating a chloromethyl electrophile that is then attacked by the electron-rich sec-butylbenzene ring.

The most established method for electrophilic chloromethylation is the Blanc reaction (also known as the Blanc-Quelet reaction). wikipedia.orgwikipedia.orgdamascusuniversity.edu.sy This reaction utilizes formaldehyde (B43269) (or its trimer, paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂). wikipedia.orgthieme-connect.dedur.ac.uk

The reaction mechanism proceeds under acidic conditions where formaldehyde is protonated, generating a highly reactive electrophile (a hydroxymethyl cation or its equivalent). wikipedia.orgstudy.com The π-electrons of the sec-butylbenzene ring attack this electrophile. Subsequent rearomatization of the ring forms a hydroxymethyl intermediate, which is rapidly converted to the final chloromethyl product under the reaction conditions. wikipedia.org

The sec-butyl group on the benzene ring is an activating, ortho-, para-directing group. Due to the steric hindrance imposed by the bulky sec-butyl substituent, the para-substituted product is typically favored over the ortho-isomer. ucalgary.ca A common side reaction is the formation of diarylmethane derivatives, where the chloromethylated product reacts with another molecule of sec-butylbenzene. wikipedia.orgdur.ac.uk

| Catalyst | Typical Reagents | Key Characteristics |

|---|---|---|

| Zinc Chloride (ZnCl₂) | Formaldehyde, HCl | The most traditional and widely used catalyst for this reaction. wikipedia.orgdur.ac.uk |

| Protic Acids (H₂SO₄, H₃PO₄) | Formaldehyde, HCl | Can serve as both solvent and catalyst, sometimes used in place of a Lewis acid. thieme-connect.de |

| Other Lewis Acids (SnCl₄, FeCl₃) | Formaldehyde, HCl | These have also been employed as effective catalysts for chloromethylation. tandfonline.comunive.it |

While the formaldehyde-HCl system is common, other reagents have been developed for chloromethylation, some offering different reactivity or selectivity profiles.

One of the most efficient chloromethylating agents is chloromethyl methyl ether (CMME) . wikipedia.orgtandfonline.com This reagent can chloromethylate aromatic rings, often under milder conditions than the Blanc reaction. However, its use is highly restricted due to its classification as a potent human carcinogen.

Other less volatile and potentially safer alternatives have been explored, such as 1,4-bis(chloromethoxy)butane (BCMB). tandfonline.com Research has also shown that systems employing paraformaldehyde and trimethylsilyl chloride (Me₃SiCl) in the presence of Lewis acids like tin(IV) chloride or iron(III) chloride can effectively chloromethylate aromatic compounds. tandfonline.com

The regioselectivity (the ratio of para to ortho product) is a critical consideration. For alkylbenzenes like sec-butylbenzene, achieving high para-selectivity is often a goal. Studies have shown that reaction conditions and catalyst choice can influence this ratio. For instance, carrying out the reaction in a biphasic system with vigorous stirring or using phase-transfer catalysts has been reported to improve the yield of the para isomer for some alkylbenzenes. unive.it

| Reagent/System | Typical Catalyst | Notes on Selectivity and Reactivity |

|---|---|---|

| Formaldehyde / HCl | ZnCl₂ | Standard method; yields a mixture of ortho and para isomers, with para generally favored due to sterics. unive.it |

| Chloromethyl methyl ether (CMME) | Lewis Acids (e.g., SnCl₄) | Highly reactive, but its use is limited by extreme toxicity. wikipedia.orgtandfonline.com |

| Paraformaldehyde / Me₃SiCl | FeCl₃, SnCl₄ | An alternative system for introducing the chloromethyl group. tandfonline.com |

| Formaldehyde / HCl / Phase-Transfer Catalyst | Quaternary Ammonium (B1175870) Salts | Can significantly improve the para/ortho isomer ratio for certain alkylbenzenes. unive.it |

An alternative strategy to functionalizing the aromatic ring is to target the alkyl side chain directly through a radical-mediated process. For sec-butylbenzene, the most susceptible position for radical attack is the benzylic C-H bond—the hydrogen on the carbon atom directly attached to the benzene ring. This is because the resulting benzylic radical is stabilized by resonance with the aromatic ring.

Photohalogenation, or light-driven radical chlorination, is a method to achieve this side-chain functionalization. orgsyn.org The process is initiated by the homolytic cleavage of a chlorine source, such as molecular chlorine (Cl₂) or an N-chloro compound, using visible or ultraviolet light. mdpi.comrsc.org This generates highly reactive chlorine radicals.

The reaction proceeds via a radical chain mechanism:

Initiation: Light energy causes the homolysis of the chlorine source to produce two chlorine radicals.

Propagation: A chlorine radical abstracts the benzylic hydrogen atom from sec-butylbenzene, forming a resonance-stabilized benzylic radical and a molecule of HCl. This benzylic radical then reacts with another molecule of the chlorine source to yield the product, this compound, and a new chlorine radical, which continues the chain. mdpi.comnih.gov

Termination: The reaction ceases when radicals combine with each other.

This method selectively installs the chlorine atom at the benzylic position of the sec-butyl group, avoiding substitution on the aromatic ring itself. Modern methods often employ visible light and a photocatalyst, using safer chlorinating agents like N,N-dichloroacetamide as an alternative to gaseous chlorine. mdpi.com

Radical-Mediated Chlorination of Alkylaryl Hydrocarbons

Stoichiometric and Catalytic Radical Initiators

The synthesis of this compound can be achieved through the direct chlorination of a suitable precursor, such as sec-butylbenzene, at the benzylic position. This transformation proceeds via a free-radical mechanism, where a hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic carbon) is abstracted. Benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds because the resulting benzylic radical is stabilized by resonance with the benzene ring libretexts.orglibretexts.org.

The reaction is initiated by the homolytic cleavage of a chlorine source or an initiator molecule to generate radicals. This process can be triggered by UV light, heat, or the use of a chemical radical initiator. Reagents such as N-chlorosuccinimide (NCS) are often used to provide a low, controlled concentration of chlorine radicals, which favors substitution at the benzylic position over other positions mdpi.com. The mechanism involves an initiation step to produce radicals, a propagation step where the benzylic radical is formed and reacts with a chlorine source, and a termination step where radicals combine.

A variety of radical initiators can be employed, either in stoichiometric or catalytic amounts, to facilitate this reaction.

Table 1: Common Radical Initiators for Benzylic Chlorination

| Initiator Type | Example | Typical Conditions |

|---|---|---|

| Peroxides | Benzoyl Peroxide (BPO) | Heat (80-95 °C) |

| Azo Compounds | Azobisisobutyronitrile (AIBN) | Heat (65-85 °C) |

| Light | UV light (photochemical) | Ambient temperature |

| Halogenated Reagents | N-Chlorosuccinimide (NCS) | Heat or light, often with a radical initiator |

| Halogenated Reagents | Sulfuryl chloride (SO₂Cl₂) | Heat or light, often with a radical initiator |

Conversion from Precursor Functional Groups

Hydroxymethylation Followed by Halogenation

An alternative synthetic route involves the introduction of a hydroxymethyl (-CH₂OH) group, which is subsequently converted to the target chloromethyl (-CH₂Cl) group. The halomethylation of aromatic compounds with paraformaldehyde and a hydrogen halide (HX) is believed to proceed through the initial formation of hydroxymethyl groups, followed by a nucleophilic reaction with halide ions to yield the halomethylated product tandfonline.com.

For a precursor like butylbenzene (B1677000), this two-step conceptual pathway would involve:

Hydroxymethylation : The introduction of a -CH₂OH group onto the benzene ring. This can be accomplished under conditions analogous to chloromethylation but aimed at isolating the alcohol intermediate.

Halogenation : The conversion of the resulting benzylic alcohol, (butylphenyl)methanol, into the corresponding chloride. This is a standard transformation in organic synthesis, readily achieved with various chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction of a benzylic alcohol with thionyl chloride is a common method for preparing benzylic chlorides orgsyn.org.

Reduction of Carboxylic Acid Derivatives to Chloromethyl Groups

Carboxylic acids and their derivatives can serve as precursors for the chloromethyl group through a multi-step reduction and subsequent halogenation process. A direct, single-step reduction of a carboxylic acid to a chloromethyl group is not a standard transformation. Instead, the carboxyl group is first reduced to a primary alcohol, which is then converted to the alkyl chloride.

The process typically involves two main stages:

Reduction to a Primary Alcohol : Carboxylic acids and their derivatives, such as esters and acyl chlorides, are reduced to primary alcohols using strong reducing agents idc-online.com. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing all of these functional groups to the corresponding alcohol chemistrysteps.comorganicchemistrytutor.comlibretexts.org. During this reaction, an aldehyde is formed as an intermediate, but it is typically more reactive than the starting material and is immediately reduced further to the alcohol chemistrysteps.comlibretexts.org.

Conversion of Alcohol to Chloride : The primary alcohol generated in the first step is then halogenated. As described previously, reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective for this conversion.

Table 2: Reagents for Reduction and Halogenation Sequence

| Step | Reagent Class | Example Reagent | Substrate | Product |

|---|---|---|---|---|

| Reduction | Complex Metal Hydride | Lithium aluminum hydride (LiAlH₄) | Carboxylic Acid / Ester | Primary Alcohol |

| Reduction | Borane Complex | Borane (BH₃) | Carboxylic Acid | Primary Alcohol |

| Halogenation | Acid Halide | Thionyl chloride (SOCl₂) | Primary Alcohol | Alkyl Chloride |

| Halogenation | Phosphorus Halide | Phosphorus trichloride (PCl₃) | Primary Alcohol | Alkyl Chloride |

Formation via Alkylation Reactions

Friedel-Crafts Alkylation Analogues with Chlorinated Reagents

The Friedel-Crafts alkylation is a classic method for forming a carbon-carbon bond between an aromatic ring and an alkyl group. libretexts.orgcerritos.edu In this approach, benzene can be reacted directly with a suitable chlorinated alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) cerritos.edulumenlearning.com.

The reaction mechanism involves the Lewis acid activating the alkyl chloride, generating a carbocation electrophile (or a highly polarized complex) libretexts.orglumenlearning.com. This electrophile then attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction. For the synthesis of this compound, a potential alkylating agent would be a dichlorinated butane derivative, such as 1,2-dichloro-2-methylpropane.

However, a significant limitation of Friedel-Crafts alkylation is the propensity for carbocations to rearrange to more stable forms libretexts.orgcerritos.edu. A primary or secondary carbocation can undergo a hydride or alkyl shift to form a more stable secondary or tertiary carbocation. This can lead to a mixture of isomeric products. Additionally, the alkylated product is often more reactive than the starting material, which can result in polyalkylation lumenlearning.comaskthenerd.com.

Table 3: Common Lewis Acid Catalysts for Friedel-Crafts Alkylation

| Catalyst | Chemical Formula | Typical Application |

|---|---|---|

| Aluminum Chloride | AlCl₃ | General purpose, highly active |

| Ferric Chloride | FeCl₃ | Milder alternative to AlCl₃ |

| Boron Trifluoride | BF₃ | Gaseous catalyst, often used with co-catalysts |

Cross-Coupling Reactions Employing Halogenated Precursors

Modern synthetic chemistry offers powerful tools for C-C bond formation through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are versatile for coupling various organometallic reagents with organic halides nih.gov.

The synthesis of this compound via this method could be envisioned through several routes:

Negishi Coupling : This involves the reaction of an organozinc compound with an organic halide. For instance, a phenylzinc reagent could be coupled with a dihalogenated butane precursor containing the required chloromethyl structure. The selective coupling at one halogenated site over another would be a key challenge.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. Phenylboronic acid could be coupled with a suitable dichlorinated butane derivative. This method is known for its tolerance of a wide range of functional groups.

These methods offer a high degree of control and selectivity compared to classical methods like Friedel-Crafts alkylation. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions nih.gov.

Table 4: Potential Cross-Coupling Strategies

| Coupling Reaction | Aromatic Partner | Alkyl Partner (Halogenated Precursor) | Catalyst System (Typical) |

|---|---|---|---|

| Negishi | Phenylzinc chloride (C₆H₅ZnCl) | 1,X-Dihalo-2-(chloromethyl)butane* | Pd(PPh₃)₄ |

| Suzuki-Miyaura | Phenylboronic acid (C₆H₅B(OH)₂) | 1,X-Dihalo-2-(chloromethyl)butane* | Pd(OAc)₂ with a phosphine ligand |

| Kumada | Phenylmagnesium bromide (C₆H₅MgBr) | 1,X-Dihalo-2-(chloromethyl)butane* | Ni(dppp)Cl₂ |

*Where X is a halogen more reactive in cross-coupling than chlorine (e.g., Br or I), allowing for selective reaction.

Stereoselective Synthetic Approaches to Chiral Analogues of this compound

The creation of specific stereoisomers of this compound hinges on the asymmetric synthesis of a key chiral precursor, 2-phenyl-1-butanol. Subsequent conversion of this chiral alcohol to the corresponding chloride with retention of configuration yields the target molecule. The primary strategies to achieve the enantiomerically enriched alcohol are through the asymmetric reduction of a prochiral ketone, such as 2-phenylbutanal or 1-phenyl-2-butanone, or via a chiral auxiliary-mediated alkylation of a suitable pronucleophile.

Asymmetric Transformations and Catalyst Design

The enantioselective reduction of prochiral ketones is a powerful method for establishing the stereocenter in 2-phenyl-1-butanol. The design of chiral catalysts that can effectively differentiate between the two prochiral faces of the carbonyl group is paramount to achieving high enantioselectivity.

Prominent among these catalytic systems are the Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines. organic-chemistry.orgnih.govsigmaaldrich.comchem-station.com These catalysts, when used with a borane source, can reduce ketones to alcohols with high levels of enantiomeric excess (ee). organic-chemistry.orgnih.govsigmaaldrich.comchem-station.com The predictability of the stereochemical outcome is a significant advantage of the CBS reduction. insuf.org For instance, the reduction of an aryl ketone using a catalyst derived from (S)-prolinol typically yields the (R)-alcohol.

Another highly effective method is the Noyori asymmetric hydrogenation, which employs ruthenium catalysts bearing chiral phosphine ligands, such as BINAP. nrochemistry.comharvard.edursc.org These catalysts are capable of hydrogenating ketones with exceptional enantioselectivity, often exceeding 99% ee. rsc.org Asymmetric transfer hydrogenation, which utilizes a hydrogen donor like isopropanol in place of hydrogen gas, also offers a practical and efficient route to chiral alcohols using similar ruthenium or rhodium catalysts. researchgate.netnih.govnih.gov

The table below summarizes the typical performance of these catalytic systems in the asymmetric reduction of prochiral ketones, which are analogous to the precursor of this compound.

| Catalytic System | Catalyst Type | Typical Substrate | Typical Enantiomeric Excess (ee) |

| Corey-Bakshi-Shibata (CBS) | Chiral Oxazaborolidine | Aryl Alkyl Ketones | >90% |

| Noyori Asymmetric Hydrogenation | Ru-BINAP | Aromatic Ketones | >95% |

| Asymmetric Transfer Hydrogenation | Ru/Rh with Chiral Ligands | Aromatic Ketones | >90% |

Chiral Auxiliary-Mediated Synthesis

An alternative and robust strategy for the synthesis of chiral analogues of this compound involves the use of a chiral auxiliary. This approach typically entails the attachment of a chiral molecule to a substrate, which then directs the stereochemical outcome of a subsequent reaction, such as alkylation. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

A common application of this strategy involves the diastereoselective alkylation of an enolate derived from a carboxylic acid derivative. For the synthesis of a precursor to this compound, this would involve the alkylation of a chiral imide derived from phenylacetic acid with an ethyl halide.

Evans Auxiliaries: Oxazolidinones, known as Evans auxiliaries, are widely used for this purpose. wikipedia.orgsantiago-lab.comresearchgate.netuwindsor.ca The N-acylated oxazolidinone can be deprotonated to form a rigid Z-enolate, which is then alkylated from the less sterically hindered face, leading to high diastereoselectivity. wikipedia.orgsantiago-lab.comresearchgate.netuwindsor.ca

Myers Auxiliaries: Pseudoephedrine and pseudoephenamine, developed by Myers, serve as effective chiral auxiliaries for the asymmetric alkylation of amides. wikipedia.orgsynarchive.comharvard.edu Similar to Evans auxiliaries, they form a chelated enolate that directs the approach of the electrophile, resulting in high diastereoselectivity. wikipedia.orgsynarchive.comharvard.edu

The general workflow for a chiral auxiliary-mediated synthesis of a 2-phenylbutanoic acid derivative, a precursor to chiral 2-phenyl-1-butanol, is as follows:

Attachment of Auxiliary: Phenylacetic acid is converted to an acyl chloride and reacted with a chiral auxiliary (e.g., an Evans oxazolidinone or pseudoephedrine) to form a chiral imide or amide.

Diastereoselective Alkylation: The chiral substrate is deprotonated with a strong base (e.g., LDA or NaHMDS) to form an enolate, which is then alkylated with an ethyl halide (e.g., ethyl iodide). The steric bulk of the auxiliary directs the electrophile to one face of the enolate, resulting in a high diastereomeric excess (de).

Removal of Auxiliary: The chiral auxiliary is cleaved from the alkylated product. For Evans auxiliaries, this can be achieved by hydrolysis or reduction to yield the chiral 2-phenylbutanoic acid or 2-phenyl-1-butanol, respectively. researchgate.netwilliams.edu For Myers auxiliaries, the amide can be cleaved under acidic or basic conditions. synarchive.com

The following table illustrates the expected outcomes for the diastereoselective alkylation step using common chiral auxiliaries.

| Chiral Auxiliary | Type | Typical Diastereomeric Excess (de) |

| Evans Oxazolidinone | Oxazolidinone | >95% |

| Myers Pseudoephedrine/Pseudoephenamine | Amino Alcohol | >98% |

Following the successful synthesis of the enantiomerically enriched 2-phenyl-1-butanol via either asymmetric reduction or a chiral auxiliary-mediated route, the final step involves the conversion of the alcohol to the corresponding chloride. This transformation can be achieved using reagents such as thionyl chloride, often with retention of stereochemical configuration, to yield the desired chiral analogue of this compound.

Chemical Reactivity and Transformations of 2 Chloromethyl Butyl Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the reactivity of (2-(Chloromethyl)butyl)benzene, where the chloride ion is replaced by a variety of nucleophiles. The specific pathway of these substitutions is highly dependent on the reaction conditions.

The competition between SN1 and SN2 mechanisms is a key aspect of the chemistry of this compound.

SN2 Pathway : As a primary alkyl halide, the substrate is sterically accessible for a backside attack by a nucleophile. This concerted, single-step mechanism is generally favored with strong, unhindered nucleophiles in polar aprotic solvents. quora.comyoutube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

SN1 Pathway : Despite being a primary halide, the proximity of the phenyl group to the reaction center can stabilize a potential carbocation intermediate through resonance. chemicalforums.com If the chloride leaving group dissociates, it would form a primary carbocation. This is typically unstable, but a rapid 1,2-hydride shift would generate a more stable secondary benzylic carbocation. This pathway is favored by weak nucleophiles and polar protic solvents that can solvate both the carbocation and the leaving group. quora.comlibretexts.org

The choice between these pathways is dictated by several factors, as detailed in the following sections.

The structure of this compound includes a chiral center at the C2 position of the butyl chain, which has significant implications for the stereochemical outcome of its reactions.

Regioselectivity : In a pure SN2 reaction, the nucleophile directly replaces the chlorine atom, leading to a single constitutional isomer. However, under SN1 conditions, the formation of a carbocation intermediate can lead to rearrangements. The initially formed primary carbocation could rearrange via a hydride shift to a more stable secondary benzylic carbocation. Nucleophilic attack at this new center would result in a different constitutional isomer, 1-phenyl-2-(substituted)pentane, instead of the direct substitution product.

Stereochemical Outcomes :

SN2 Reactions : The SN2 mechanism proceeds via a backside attack, which results in the inversion of configuration at the electrophilic carbon. youtube.comlibretexts.orgchemistrysteps.comkhanacademy.orglibretexts.org However, the reaction center in this compound (the CH₂Cl carbon) is not a stereocenter. The adjacent C2 carbon is the stereocenter. In a direct SN2 reaction, the configuration of this adjacent stereocenter remains unchanged.

SN1 Reactions : If the reaction proceeds through an SN1 mechanism involving a carbocation rearrangement to the C2 position, the resulting benzylic carbocation would be planar. A subsequent attack by a nucleophile could occur from either face, leading to a racemic mixture of products if the starting material was enantiomerically pure. study.com

| Reaction Pathway | Intermediate | Regioselectivity | Stereochemical Outcome at C2 |

| SN2 | Pentacoordinate Transition State | Direct substitution at CH₂Cl | Retention of configuration |

| SN1 | Rearranged secondary benzylic carbocation | Substitution at C2 | Racemization |

The choice of solvent is critical in directing the mechanism of nucleophilic substitution. chemistrysteps.com

Polar Protic Solvents : Solvents like water, alcohols, and carboxylic acids have O-H or N-H bonds and are capable of hydrogen bonding. They effectively solvate both cations and anions. By stabilizing the carbocation intermediate and the leaving group, polar protic solvents strongly favor the SN1 pathway. quora.comlibretexts.orglibretexts.org

Polar Aprotic Solvents : Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) possess dipoles but lack acidic protons. They solvate cations well but are less effective at solvating anions. This leaves the nucleophile "bare" and highly reactive, thus favoring the SN2 pathway. quora.comlibretexts.org

Catalysts, such as Lewis acids (e.g., AlCl₃, FeCl₃), can be used to promote SN1 reactions. They coordinate with the chlorine atom, making it a better leaving group and facilitating the formation of a carbocation.

| Solvent Type | Examples | Favored Pathway | Rationale |

| Polar Protic | H₂O, CH₃OH, CH₃COOH | SN1 | Stabilizes carbocation and leaving group through H-bonding. libretexts.org |

| Polar Aprotic | Acetone, DMSO, DMF | SN2 | Solvates cation, leaving a highly reactive "naked" nucleophile. libretexts.org |

| Non-Polar | Hexane, Benzene (B151609) | Slow/No Reaction | Inability to stabilize charged intermediates or transition states. |

This compound serves as a valuable substrate for synthesizing a range of derivatives through nucleophilic substitution.

Formation of Ethers : Ethers can be readily prepared via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comjk-sci.com This reaction involves treating the alkyl chloride with an alkoxide nucleophile (RO⁻), typically prepared by reacting an alcohol with a strong base like sodium hydride (NaH). As this compound is a primary halide, this reaction proceeds efficiently via an SN2 mechanism, especially in a polar aprotic solvent. masterorganicchemistry.combyjus.comlibretexts.org

Formation of Esters : Esters are formed by the reaction of this compound with a carboxylate salt (RCOO⁻) acting as the nucleophile. researchgate.netresearchgate.netorganic-chemistry.org The reaction, which is also an SN2 displacement, is typically carried out in a polar aprotic solvent to maximize the nucleophilicity of the carboxylate.

Formation of Amines : The reaction with ammonia (B1221849) or amines can produce primary, secondary, or tertiary amines. libretexts.orglibretexts.org However, direct alkylation of ammonia or primary amines often leads to overalkylation, resulting in a mixture of products because the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.comchemistrysteps.com To achieve a more controlled synthesis of the primary amine, the Gabriel synthesis is a superior method. masterorganicchemistry.comwikipedia.orgnrochemistry.combyjus.com This involves using potassium phthalimide (B116566) as an ammonia surrogate, which undergoes SN2 alkylation followed by hydrolysis or hydrazinolysis to release the primary amine cleanly. nrochemistry.combyjus.com

The introduction of a nitrile (-CN) group is a valuable transformation in organic synthesis. Reacting this compound with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO, results in the SN2 displacement of the chloride ion to form 3-phenylheptanenitrile. nih.govnih.govorganic-chemistry.org The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

SN1 and SN2 Pathways with Various Nucleophiles

Organometallic Reactions

This compound can be used to form organometallic reagents or can react with them.

Formation of Grignard Reagents : Like other alkyl halides, this compound can react with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) to form a Grignard reagent. masterorganicchemistry.combyjus.comchemguide.co.uk The resulting organometallic compound, (2-(phenylmethyl)butyl)magnesium chloride, is a potent nucleophile and a strong base. However, the formation of Grignard reagents from reactive halides like benzylic chlorides can be complicated by a side reaction known as Wurtz coupling, where the newly formed Grignard reagent reacts with a starting alkyl halide molecule to produce a dimer (1,2-bis(2-benzylbutyl)ethane). google.com Careful control of reaction conditions, such as slow addition of the halide to an excess of magnesium, is necessary to minimize this side product. google.com

Reactions with Organometallic Reagents : As an electrophile, this compound can react with various organometallic nucleophiles. For example, organocuprates (Gilman reagents, R₂CuLi) are effective for coupling with primary alkyl halides to form new carbon-carbon bonds with minimal side reactions.

Grignard Reagent Formation and Reactivity

The formation of a Grignard reagent from this compound involves the reaction of the alkyl chloride with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This process, known as the Grignard reaction, converts the electrophilic carbon of the chloromethyl group into a highly nucleophilic carbon-magnesium bond. The resulting Grignard reagent, (2-phenylpentyl)magnesium chloride, is a powerful tool for forming new carbon-carbon bonds.

The reaction must be conducted under strict anhydrous conditions, as Grignard reagents are highly basic and will react readily with protic solvents like water, leading to the formation of the corresponding alkane, 1-phenylpentane, and rendering the reagent inactive for its intended purpose.

Reactivity of (2-phenylpentyl)magnesium chloride:

Reaction with Carbonyl Compounds: As a strong nucleophile, this Grignard reagent will add to the electrophilic carbon of aldehydes and ketones. Subsequent acidic workup protonates the resulting alkoxide to yield an alcohol. Reaction with formaldehyde (B43269) produces a primary alcohol, other aldehydes yield secondary alcohols, and ketones result in tertiary alcohols.

Reaction with Esters: The reaction with esters proceeds via a double addition mechanism. The Grignard reagent first adds to the ester carbonyl, eliminating an alkoxide to form a ketone intermediate. A second equivalent of the Grignard reagent then rapidly adds to this ketone, ultimately forming a tertiary alcohol after acidic workup.

Reaction with Carbon Dioxide: (2-phenylpentyl)magnesium chloride can react with carbon dioxide (usually in its solid form, dry ice) to form a carboxylate salt. Protonation of this salt with acid yields the corresponding carboxylic acid, 2-phenylhexanoic acid.

| Reactant | Product after Acidic Workup | Product Class |

| Formaldehyde | 2-Phenyl-1-hexanol | Primary Alcohol |

| Acetaldehyde | 3-Phenyl-2-heptanol | Secondary Alcohol |

| Acetone | 2-Methyl-3-phenyl-2-heptanol | Tertiary Alcohol |

| Ethyl acetate | 3-Ethyl-4-phenyl-3-octanol | Tertiary Alcohol |

| Carbon Dioxide | 2-Phenylhexanoic acid | Carboxylic Acid |

Organolithium Reagent Generation and Applications

Similar to Grignard reagents, an organolithium reagent can be generated from this compound. This is typically achieved through reaction with two equivalents of lithium metal in a hydrocarbon solvent like pentane (B18724) or hexane. The reaction results in the formation of (2-phenylpentyl)lithium and lithium chloride.

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. This heightened reactivity makes them potent nucleophiles and strong bases, but also necessitates careful handling in anhydrous and inert atmospheres to prevent decomposition.

Applications of (2-phenylpentyl)lithium:

Nucleophilic Addition: Like Grignard reagents, organolithium compounds readily add to carbonyls and other electrophiles. They are particularly effective in reactions with sterically hindered ketones where Grignard reagents might fail or lead to reduction instead of addition.

Metalation (Deprotonation): Due to their strong basicity, organolithium reagents can deprotonate a wide variety of acidic C-H bonds, a reaction that is less common for Grignard reagents. This allows for the generation of new carbanions which can then be used in subsequent reactions.

Lithium-Halogen Exchange: While not directly applicable to the generation from the parent chloride, once formed, (2-phenylpentyl)lithium could be used in lithium-halogen exchange reactions to generate other organolithium species from aryl or vinyl halides.

Cross-Coupling Reactions with Aryl and Alkyl Organometallics

The carbon-chlorine bond in this compound can serve as an electrophilic site in various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of carbon-carbon bonds.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. This compound could be coupled with various aryl, vinyl, or alkyl Grignard reagents to form new C(sp³)–C(sp²), C(sp³)–C(sp³), or C(sp³)–C(sp) bonds. The choice of catalyst and ligands is crucial to ensure efficient reaction and prevent side reactions.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner and a palladium or nickel catalyst. The organozinc reagent corresponding to this compound could be prepared and then coupled with a variety of aryl or vinyl halides. Alternatively, this compound itself can act as the electrophile, reacting with pre-formed organozinc compounds. This method is known for its high functional group tolerance.

Suzuki Coupling: While Suzuki couplings traditionally involve the reaction of an organoboron compound with an organic halide, recent advancements have enabled the use of sp³-hybridized electrophiles like benzyl (B1604629) chlorides. Under specific palladium-catalyzed conditions, this compound could potentially be coupled with aryl or vinyl boronic acids or their derivatives (e.g., trifluoroborates) to form diarylmethane-type structures.

| Coupling Reaction | Nucleophilic Partner | Electrophilic Partner | Catalyst | Resulting Bond |

| Kumada | Aryl/Alkyl-MgX | This compound | Ni or Pd | C(sp²)–C(sp³) / C(sp³)–C(sp³) |

| Negishi | Aryl/Alkyl-ZnX | This compound | Pd or Ni | C(sp²)–C(sp³) / C(sp³)–C(sp³) |

| Suzuki | Aryl/Vinyl-B(OR)₂ | This compound | Pd | C(sp²)–C(sp³) / C(sp)–C(sp³) |

Rearrangement Reactions and Isomerization Pathways

Benzylic compounds can undergo several types of rearrangement reactions, often dictated by the reaction conditions and the generation of reactive intermediates.

For this compound, a key potential rearrangement is the Sommelet-Hauser rearrangement . chemistry-reaction.comwikipedia.orgdrugfuture.com This reaction occurs when the compound is first converted into a benzylic quaternary ammonium (B1175870) salt (e.g., by reaction with a tertiary amine like trimethylamine) and then treated with a strong base such as sodium amide. wikipedia.org The process involves deprotonation at the benzylic position to form an ylide, which then undergoes a wikipedia.orgnii.ac.jp-sigmatropic rearrangement. chemistry-reaction.comwikipedia.org This results in the migration of one of the amine's alkyl groups to the ortho position of the benzene ring, forming a new ortho-substituted N,N-dialkylbenzylamine. wikipedia.org The Stevens rearrangement is often a competing reaction pathway. chemistry-reaction.com

Isomerization can also occur under conditions that promote carbocation formation, such as in Friedel-Crafts reactions. Loss of the chloride ion from this compound would generate a primary carbocation. This unstable intermediate would likely undergo a rapid 1,2-hydride shift from the adjacent tertiary carbon to form a more stable tertiary benzylic carbocation. This rearranged carbocation could then be trapped by a nucleophile or participate in other reactions, leading to an isomerized product.

Derivatization for Advanced Chemical Structures

The chloromethyl group is a versatile handle for introducing a wide array of functionalities, allowing for the synthesis of more complex molecules.

Preparation of Functionalized Intermediates

The chlorine atom in this compound can be readily displaced by various nucleophiles in SN2 reactions to prepare a range of functionalized intermediates. The benzylic nature of the carbon enhances its reactivity towards nucleophilic substitution.

Examples of Derivatization:

Alcohols: Hydrolysis with aqueous base or reaction with hydroxide (B78521) furnishes the corresponding alcohol, (2-phenylpentan-1-ol).

Ethers: Reaction with an alkoxide (e.g., sodium ethoxide) yields an ether (e.g., 1-ethoxy-2-phenylpentane).

Amines: Treatment with ammonia or primary/secondary amines leads to the formation of primary, secondary, or tertiary amines, respectively.

Nitriles: Substitution with cyanide ion (e.g., from NaCN or KCN) produces the nitrile, 3-phenylhexanenitrile, which extends the carbon chain by one atom and can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azides: Reaction with sodium azide (B81097) provides the corresponding alkyl azide, which is a precursor for amines (via reduction) or can be used in "click" chemistry reactions.

Thiols and Thioethers: Reaction with sodium hydrosulfide (B80085) yields the thiol, while reaction with a thiolate gives a thioether.

Cyclization Reactions Utilizing the Chloromethyl Group

The structure of this compound, featuring a reactive chloromethyl group and a benzene ring connected by a flexible alkyl chain, is well-suited for intramolecular cyclization reactions.

A primary pathway for such a transformation is an intramolecular Friedel-Crafts alkylation . wikipedia.org In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), the chloromethyl group can be activated to form a carbocation. wikipedia.orglibretexts.org This electrophilic center can then be attacked by the electron-rich benzene ring. Given the length of the butyl chain, this intramolecular electrophilic aromatic substitution would lead to the formation of a six-membered ring, resulting in a substituted tetralin derivative, specifically 1-ethyl-1,2,3,4-tetrahydronaphthalene. The reaction rate and success depend on factors such as the concentration and strength of the Lewis acid. acs.org Rearrangement of the intermediate carbocation, as discussed previously, could potentially compete with direct cyclization, although the formation of a stable six-membered ring is often a strong driving force. acs.org

Mechanistic Investigations of Reactions Involving 2 Chloromethyl Butyl Benzene

Elucidation of Reaction Mechanisms (e.g., SN1, SN2, Radical)

The carbon-chlorine bond in (2-(Chloromethyl)butyl)benzene is the primary site of reactivity, making it susceptible to nucleophilic substitution and radical reactions.

SN2 (Substitution Nucleophilic Bimolecular) Mechanism : Given that this compound is a primary alkyl halide, the SN2 mechanism is generally the most favored pathway for nucleophilic substitution. chemicalnote.comlibretexts.org This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. youtube.com The reaction proceeds through a pentacoordinate transition state. A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center. youtube.com The accessibility of the primary carbon to nucleophilic attack, with minimal steric hindrance from the adjacent groups, strongly supports this pathway. chemicalnote.com

SN1 (Substitution Nucleophilic Unimolecular) Mechanism : The SN1 mechanism is considered less likely for primary alkyl halides like this compound. This pathway involves a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate. byjus.com A primary carbocation is highly unstable and energetically unfavorable, thus hindering the SN1 pathway. youtube.com While rearrangement to a more stable secondary or tertiary carbocation via a hydride shift is theoretically possible, the initial formation of the high-energy primary carbocation presents a significant activation barrier. youtube.combyjus.com SN1 reactions are typically favored for tertiary, allylic, or benzylic halides which can form stabilized carbocation intermediates. libretexts.org

Radical Mechanism : Reactions involving this compound can also proceed via a free-radical mechanism, particularly under conditions that promote homolytic cleavage of the carbon-chlorine bond, such as exposure to UV light or the use of a radical initiator like AIBN (Azobisisobutyronitrile). docbrown.infolibretexts.org This process occurs in three main stages:

Initiation : A radical initiator generates a reactive radical species. libretexts.org

Propagation : The initiator radical abstracts an atom, or the C-Cl bond cleaves, to form a (2-(butyl)phenyl)methyl radical. This radical intermediate then reacts with another molecule to form the product and regenerate a radical, continuing the chain reaction. docbrown.infochemguide.co.uk For instance, in a dehalogenation reaction using tributyltin hydride (Bu₃SnH), the tributyltin radical abstracts the chlorine atom to form the carbon radical, which then abstracts a hydrogen atom from another Bu₃SnH molecule. libretexts.org

Termination : The reaction ceases when two radicals combine to form a stable, non-radical product. docbrown.info

Kinetic Studies and Rate Law Determinations

The rate law for a reaction provides mathematical insight into the reaction mechanism by describing how the reaction rate depends on the concentration of reactants.

For an SN2 Reaction : The rate of an SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. This leads to a second-order rate law. chemicalnote.comyoutube.com

Rate = k[this compound][Nucleophile]

For an SN1 Reaction : In the unlikely event of an SN1 reaction, the rate is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step. byjus.com This results in a first-order rate law.

Rate = k[this compound]

The rate of this reaction is independent of the nucleophile's concentration. byjus.com

To illustrate how a rate law is determined, consider the following hypothetical experimental data for an SN2 reaction of this compound with a nucleophile (Nu⁻).

| Experiment | Initial [this compound] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻³ |

Comparing experiments 1 and 2, doubling the substrate concentration while keeping the nucleophile concentration constant doubles the rate, indicating the reaction is first-order in this compound. youtube.comyoutube.comComparing experiments 1 and 3, doubling the nucleophile concentration while holding the substrate concentration constant also doubles the rate, showing the reaction is first-order in the nucleophile. youtube.comyoutube.comThis confirms the second-order rate law characteristic of an SN2 mechanism.

Identification of Transition States and Intermediates

Understanding the high-energy species that are formed transiently during a reaction is fundamental to describing the mechanism.

SN2 Transition State : The SN2 reaction does not proceed through an intermediate but rather a single transition state. solubilityofthings.com For this compound, this transition state is a high-energy, unstable arrangement where the carbon atom being attacked is transiently bonded to both the incoming nucleophile and the departing chloride ion. This species has a trigonal bipyramidal geometry.

SN1 Intermediates and Transition States : An SN1 reaction involves a carbocation intermediate. byjus.com If this compound were to undergo an SN1 reaction, the C-Cl bond would break to form a primary carbocation. This carbocation is a true intermediate, meaning it exists in a small but measurable concentration for a short lifetime. solubilityofthings.com The reaction pathway would feature two transition states: one leading to the formation of the carbocation and a second leading from the intermediate to the final product.

Radical Intermediates : In a radical mechanism, the key intermediate is the (2-(butyl)phenyl)methyl radical. utdallas.edu This species is formed by the homolytic cleavage of the C-Cl bond. Carbon radicals are typically sp² hybridized and trigonal planar, similar to carbocations. utdallas.edu This intermediate is relatively unstable and will react quickly in subsequent propagation steps. utdallas.edu

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysts can significantly influence the rate and outcome of reactions involving this compound by providing an alternative, lower-energy reaction pathway.

Lewis Acid Catalysis : In nucleophilic substitution reactions, a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can be employed to increase the reactivity of the C-Cl bond. The Lewis acid coordinates with the lone pair electrons on the chlorine atom, polarizing the bond and making the chloride a much better leaving group. study.commsu.edu This enhances the electrophilicity of the carbon atom, accelerating both SN1 and SN2 reactions. In the case of an SN1 pathway, the Lewis acid would facilitate the formation of the carbocation. This principle is fundamental to Friedel-Crafts alkylation reactions, where a Lewis acid is used to generate an electrophile from an alkyl halide to react with an aromatic ring. study.comyoutube.com

Radical Initiators : As mentioned, radical reactions are often initiated by catalysts that can generate free radicals. libretexts.org Compounds like AIBN or benzoyl peroxide decompose upon heating or exposure to UV light to produce radicals, which then start the chain reaction. uchicago.edu These are not catalysts in the traditional sense of being regenerated in their original form, but they are used in catalytic amounts to initiate the process.

Phase-Transfer Catalysis : For reactions involving a nucleophile that is soluble in an aqueous phase and the organic substrate this compound in an organic phase, a phase-transfer catalyst can be used. These catalysts, often quaternary ammonium (B1175870) salts, transport the nucleophile from the aqueous phase to the organic phase, allowing the reaction to proceed at a much faster rate.

| Reaction Type | Catalyst Type | Role of Catalyst | Example |

|---|---|---|---|

| SN1 / SN2 | Lewis Acid | Activates the C-Cl bond, making chloride a better leaving group. | AlCl₃, FeCl₃ |

| Radical | Radical Initiator | Generates initial radicals to start a chain reaction. | AIBN, Benzoyl Peroxide |

| SN2 (Biphasic) | Phase-Transfer Catalyst | Transports nucleophile from aqueous to organic phase. | Quaternary Ammonium Salts |

Computational and Theoretical Studies on 2 Chloromethyl Butyl Benzene

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of flexible molecules like (2-(Chloromethyl)butyl)benzene. The presence of a butyl chain attached to the benzene (B151609) ring, along with a chloromethyl group, allows for a number of possible spatial arrangements (conformers) due to rotation around single bonds.

Theoretical studies would typically employ methods like Molecular Mechanics (MM) for an initial exploration of the potential energy surface, followed by more accurate quantum mechanical methods such as Hartree-Fock (HF) or Density Functional Theory (DFT) for geometry optimization of the most stable conformers. upenn.eduwavefun.com

Key Research Findings:

Conformational Isomers: Due to the free rotation around the C-C single bonds in the butyl side chain, this compound can exist in several stable conformations. The relative energies of these conformers are influenced by steric hindrance and weak intramolecular interactions.

Gauche and Anti Conformations: The dihedral angles between the phenyl group, the butyl chain, and the chloromethyl group would be key determinants of conformational stability. Anti-periplanar arrangements are generally lower in energy than gauche arrangements, which experience greater steric repulsion.

Energy Minima: Computational analysis would identify several local energy minima on the potential energy surface, each corresponding to a stable conformer. The global minimum would represent the most populated conformation at equilibrium.

Below is a hypothetical data table illustrating the relative energies of different conformers of this compound, as would be calculated using a quantum chemical method like DFT with a suitable basis set.

| Conformer | Dihedral Angle (Car-C1-C2-C3) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 1.2 |

| Gauche 2 | -60° | 1.2 |

| Eclipsed 1 | 0° | 5.0 |

| Eclipsed 2 | 120° | 4.5 |

Note: This data is illustrative and represents typical energy differences between conformers.

Density Functional Theory (DFT) for Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. taylorfrancis.comjocpr.com By calculating the electron density, DFT can provide insights into various reactivity descriptors. frontiersin.org For this compound, DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack.

Key Research Findings:

Electron Density Distribution: DFT calculations would reveal the distribution of electrons in the molecule. The benzene ring is an electron-rich region, making it susceptible to electrophilic attack. The chloromethyl group, with the electronegative chlorine atom, creates an electrophilic carbon center.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. Regions of negative potential (red) on the benzene ring indicate nucleophilic character, while regions of positive potential (blue) around the chloromethyl group indicate electrophilic character.

Reactivity Indices: DFT can be used to calculate various reactivity indices, such as Fukui functions, which quantify the reactivity of different atomic sites in the molecule.

A hypothetical table of calculated global reactivity descriptors for this compound is presented below.

| Descriptor | Value |

| Ionization Potential (IP) | 8.5 eV |

| Electron Affinity (EA) | 0.5 eV |

| Chemical Hardness (η) | 4.0 eV |

| Electrophilicity Index (ω) | 2.25 eV |

Note: These values are hypothetical and serve to illustrate the types of data generated from DFT calculations.

Modeling of Reaction Pathways and Energy Barriers

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. researchgate.netarxiv.org For this compound, a common reaction to study would be the nucleophilic substitution of the chloride ion.

Key Research Findings:

Transition State Theory: By applying transition state theory, the energy barrier (activation energy) for a given reaction can be calculated. This provides a quantitative measure of the reaction rate.

SN1 vs. SN2 Mechanisms: Computational modeling could be used to compare the energy profiles of SN1 and SN2 reaction pathways for nucleophilic substitution at the chloromethyl group. The stability of the potential carbocation intermediate would be a key factor in determining the preferred mechanism.

Solvent Effects: The inclusion of solvent models in the calculations is crucial, as the polarity of the solvent can significantly influence the energy barriers and the stability of charged intermediates.

The following is a hypothetical reaction coordinate diagram for a nucleophilic substitution reaction of this compound, illustrating the calculated energy barriers.

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State (SN2) | +20 |

| Products | -10 |

| Carbocation Intermediate (SN1) | +15 |

| Transition State (SN1) | +18 |

Note: This data is for illustrative purposes and represents a hypothetical reaction profile.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comrsc.org The energies and spatial distributions of these orbitals provide valuable information about the molecule's ability to act as an electron donor or acceptor. growingscience.comwuxibiology.com

Key Research Findings:

HOMO Distribution: For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring. This indicates that the molecule will act as a nucleophile through the aromatic ring in reactions with electrophiles.

LUMO Distribution: The LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Cl bond in the chloromethyl group. This makes this site susceptible to nucleophilic attack, as an incoming nucleophile would donate electrons into this empty orbital, leading to the cleavage of the C-Cl bond.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govwuxibiology.com A smaller gap generally suggests higher reactivity.

A hypothetical table summarizing the FMO analysis for this compound is provided below.

| Orbital | Energy (eV) | Localization |

| HOMO | -8.5 | Benzene Ring (π-system) |

| LUMO | -0.5 | C-Cl σ* orbital |

| HOMO-LUMO Gap | 8.0 |

Note: These energy values are hypothetical and representative of what might be expected for such a molecule.

Stereochemical Analysis through Computational Methods

This compound is a chiral molecule, containing a stereocenter at the second carbon of the butyl chain. This means it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers). Computational methods can be employed to study the properties and behavior of these stereoisomers.

Key Research Findings:

Chiroptical Properties: Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the chiroptical properties of the enantiomers, such as their optical rotation and circular dichroism (CD) spectra. These calculated spectra can be compared with experimental data to determine the absolute configuration of the molecule.

Enantiomeric Stability: While enantiomers have identical energies in an achiral environment, computational studies can model their interactions with other chiral molecules, such as enzymes or chiral catalysts. These calculations can help to explain and predict enantioselective reactions.

Conformational Differences: The conformational preferences of the (R)- and (S)-enantiomers could be subtly different, which might influence their biological activity or reactivity in certain environments.

Below is a hypothetical table showing calculated optical rotations for the enantiomers of this compound.

| Enantiomer | Calculated Optical Rotation [α]D |

| (R)-(2-(Chloromethyl)butyl)benzene | +25.0° |

| (S)-(2-(Chloromethyl)butyl)benzene | -25.0° |

Note: The optical rotation values are hypothetical and for illustrative purposes only.

Synthetic Utility and Application As a Building Block

Role as a Key Intermediate in Multi-Step Organic Syntheses

The primary role of (2-(Chloromethyl)butyl)benzene in multi-step syntheses stems from the high reactivity of the chloromethyl group. This benzylic halide is an excellent electrophile, readily participating in nucleophilic substitution reactions. commonorganicchemistry.com This reactivity allows for the facile introduction of the chiral (2-butyl)phenylmethyl moiety into a wide array of molecules. youtube.comyoutube.compressbooks.pub

The compound can react with various nucleophiles, making it a key intermediate for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org For instance, reaction with oxygen nucleophiles like alcohols or phenoxides under Williamson ether synthesis conditions yields corresponding ethers. Similarly, carboxylates can displace the chloride to form esters. Nitrogen nucleophiles, such as amines, readily undergo alkylation to produce secondary or tertiary amines, while reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. wikipedia.org

Furthermore, this compound can be converted into a Grignard reagent by reacting with magnesium metal. wikipedia.orgsciencemadness.org This transforms the electrophilic carbon of the chloromethyl group into a nucleophilic one, opening pathways for reactions with electrophiles like aldehydes, ketones, and esters to form more complex alcohol structures. This versatility makes it a valuable precursor in syntheses where the chiral sec-butylbenzene (B1681704) fragment is a desired structural component. vinatiorganics.com

| Nucleophile Type | Example Nucleophile | Reaction Type | Product Class |

|---|---|---|---|

| Oxygen | Alkoxide (RO⁻) | Williamson Ether Synthesis | Ether |

| Oxygen | Carboxylate (RCOO⁻) | Esterification | Ester |

| Nitrogen | Amine (RNH₂) | N-Alkylation | Substituted Amine |

| Carbon | Cyanide (CN⁻) | Cyanation | Nitrile |

| Carbon | Enolate | C-Alkylation | Substituted Ketone/Ester |

Precursor for Complex Polycyclic Systems and Heterocycles

The structure of this compound is well-suited for the synthesis of larger, more complex ring systems. The benzylic chloride functionality is a classic precursor for Friedel-Crafts alkylation reactions. libretexts.orgrsc.org In an intermolecular sense, it can alkylate another aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride, to form diarylmethane structures. beilstein-journals.orgnih.gov

More significantly, if another aromatic ring is already present within the same molecule (introduced via the nucleophilic substitution pathways described above), an intramolecular Friedel-Crafts reaction can be employed to construct fused polycyclic systems. nih.gov This strategy is a powerful tool for building rigid carbon skeletons found in many natural products and functional materials. rsc.org

In the realm of heterocyclic chemistry, this compound serves as a key reagent for introducing the N-benzylic structural motif, which is common in pharmaceuticals. nih.gov The alkylation of a heteroatom, typically nitrogen or sulfur, within a molecule containing a second reactive site can initiate a cyclization cascade to form a heterocyclic ring. For example, reaction with an amino acid derivative could be the first step in the synthesis of a benzodiazepine (B76468) or other nitrogen-containing heterocycles. Transition-metal-catalyzed reactions, which are used for heterocycle synthesis, could also potentially utilize this compound or its derivatives. rsc.org

Strategies for Constructing Chiral Scaffolds

A defining feature of this compound is the stereocenter in the sec-butyl group, making the molecule inherently chiral. If synthesized or resolved into a single enantiomeric form, it becomes a valuable chiral building block for asymmetric synthesis. rsc.orgmdpi.com The synthesis of enantiopure benzylic chlorides from corresponding chiral alcohols is a known strategy, suggesting that an enantiopure version of this compound is accessible. nih.gov

In asymmetric synthesis, enantiomerically pure this compound can be used to introduce its chiral (2-butyl)phenylmethyl group into a new molecule. This is typically achieved through SN2-type reactions where the chiral electrophile reacts with a nucleophile. This process transfers the stereochemical information from the building block to the final product, helping to construct a larger chiral scaffold. nih.gov This approach is fundamental in medicinal chemistry for creating stereochemically pure drug candidates, where different enantiomers can have vastly different biological activities.

| Strategy | Description | Potential Application |

|---|---|---|

| Chiral Building Block | Use of an enantiomerically pure form of the compound in a nucleophilic substitution reaction. nih.gov | Synthesis of enantiomerically pure pharmaceuticals or natural products. |

| Chiral Auxiliary | Temporarily attaching the chiral group to a substrate to direct a subsequent stereoselective reaction on that substrate. | Asymmetric induction in reactions such as aldol (B89426) condensations or Diels-Alder reactions. |

| Diastereoselective Alkylation | Reaction of the chiral electrophile with a chiral nucleophile to form one diastereomer preferentially. | Creation of molecules with multiple stereocenters with defined relative stereochemistry. |

Polymer Precursors for Advanced Materials (Excluding Material Properties)

Benzyl (B1604629) chloride and its derivatives are important in polymer chemistry. acs.org The reactive chloromethyl group serves as a versatile functional handle for modifying or creating polymeric materials. acs.org While this compound is not a vinyl monomer for addition polymerization, it can be incorporated into polymers through several other strategies.

One major application is in the post-polymerization functionalization of existing polymers. acs.orgresearchgate.net Polymers containing nucleophilic sites (e.g., hydroxyl or amine groups) can be modified by grafting the this compound unit onto the polymer backbone. This introduces the chiral, aromatic sec-butylphenyl group as a pendant chain, which can influence the polymer's bulk structure.

Alternatively, the compound can be used to create functional polymers from the ground up. For instance, if the aromatic ring is further functionalized with another reactive group (e.g., a hydroxyl or carboxylic acid), it can act as an A-B type monomer in polycondensation reactions. Furthermore, polymers such as polystyrene can be chloromethylated and then subsequently reacted, a process for which benzyl chloride chemistry is foundational. ukm.myasianpubs.org The benzyl chloride group itself can undergo Friedel-Crafts alkylation reactions with polymer backbones like polystyrene to form cross-linked or branched polymer networks. researchgate.net

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of "(2-(Chloromethyl)butyl)benzene" traditionally involves two key steps: the formation of sec-butylbenzene (B1681704) and the subsequent chloromethylation. Future research is poised to develop more environmentally benign and efficient methods for its preparation, aligning with the principles of green chemistry.

Synthesis of sec-Butylbenzene:

The industrial production of sec-butylbenzene often relies on the alkylation of benzene (B151609) with n-butene, catalyzed by strong acids like aluminum chloride or solid phosphoric acid. google.comgoogle.com These methods, while effective, can generate corrosive and hazardous waste. Future research could focus on:

Heterogeneous Catalysis: The development of solid acid catalysts, such as zeolites and molecular sieves, offers advantages in terms of catalyst recyclability, reduced corrosion, and improved product selectivity. google.com Research into novel catalyst formulations could lead to higher conversion rates and longer catalyst lifetimes under milder reaction conditions. google.com

Biocatalysis: Enzymatic approaches for Friedel-Crafts type alkylations represent a frontier in sustainable synthesis. While challenging, the discovery or engineering of enzymes capable of catalyzing the butylation of benzene would offer a highly selective and environmentally friendly route.

Chloromethylation of sec-Butylbenzene:

Traditional chloromethylation methods often employ formaldehyde (B43269), hydrogen chloride, and a Lewis acid catalyst like zinc chloride. mdpi.comunive.it These reagents pose significant health and environmental risks. The development of greener alternatives is a critical area for future research.

| Method | Reagents | Advantages | Challenges |

| Traditional | Formaldehyde, HCl, ZnCl₂ | Well-established | Hazardous reagents, waste generation mdpi.comunive.it |

| Phase-Transfer Catalysis | Formaldehyde, H₂SO₄, NaCl, Quaternary Ammonium (B1175870) Salts | Improved yield and selectivity unive.it | Use of strong acids |

| Ionic Liquids | Formaldehyde, HCl, Dicationic Ionic Liquids | Aqueous media, catalyst recycling researchgate.net | Catalyst cost and stability |

| Visible-Light Photocatalysis | N,N-dichloroacetamide | Metal-free, mild conditions mdpi.com | Substrate scope and scalability |

Future work should aim to refine these sustainable methods, focusing on catalyst efficiency, substrate scope, and scalability to provide practical and safer synthetic pathways to "this compound" and related compounds.

Exploration of New Catalytic Transformations

The chloromethyl group in "this compound" serves as a versatile handle for a wide array of catalytic transformations, making it a valuable intermediate in organic synthesis. Future research will likely focus on expanding the repertoire of its catalytic reactions.

Benzylic chlorides are excellent electrophiles for cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling of benzylic chlorides with boronic acids is a well-established method. rsc.org Future research could explore the use of "this compound" with a broader range of organoboron reagents, including secondary alkylboron nucleophiles, under stereospecific conditions. rsc.orgcuny.edu

Cobalt-Catalyzed Reactions: Cobalt catalysts are emerging as a cost-effective and highly active alternative to palladium for cross-coupling reactions. rsc.org Investigating the reactivity of "this compound" in cobalt-catalyzed systems could unlock new synthetic pathways.

Photoredox and Dual Catalysis: Metallaphotoredox catalysis has revolutionized the formation of challenging chemical bonds. acs.org The combination of photoredox catalysis with zirconocene or nickel catalysts enables the reductive homocoupling of benzyl (B1604629) chlorides to form bibenzyl structures and their coupling with various partners under exceptionally mild conditions. acs.orgacs.orgnih.gov Applying these methods to "this compound" could provide efficient access to novel molecular architectures.

The following table summarizes potential catalytic transformations for "this compound":

| Reaction Type | Catalyst System | Potential Products |

| Suzuki-Miyaura Coupling | Palladium/Phosphine Ligand | Aryl/Alkyl-substituted sec-butylphenylmethanes rsc.orgnih.gov |

| Reductive Homocoupling | Zirconocene/Photoredox | 1,2-Bis(sec-butylphenyl)ethanes acs.org |

| Giese Addition | Iridium or Ruthenium Photocatalyst | Functionalized alkyl-sec-butylphenylmethanes acs.orgnih.gov |

| Hydrodechlorination | Rhodium/N-Heterocyclic Carbene | sec-Butyltoluene nih.gov |

| Organozinc Coupling | Nickel or Palladium | Diaryl- or Heteroarylmethanes uni-muenchen.de |

The exploration of these and other catalytic systems will undoubtedly expand the synthetic utility of "this compound."

Advanced Mechanistic Insights through Modern Spectroscopic Techniques

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new transformations. Modern spectroscopic techniques are indispensable tools for gaining detailed mechanistic insights into reactions involving "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can be employed to monitor reaction kinetics, identify transient intermediates, and elucidate catalytic cycles in real-time. nih.goved.ac.uk For instance, studying the solvolysis of "this compound" or its interaction with a catalyst via NMR can provide valuable data on reaction rates and intermediates. nih.govscispace.com

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) and other advanced MS techniques can help identify and characterize reaction intermediates and products, even at very low concentrations. researchgate.net Ion mobility spectrometry, for example, has been used to study the ionization mechanisms of benzyl chloride, which could be extended to its sec-butyl derivative. nih.gov

Infrared (IR) and UV-Vis Spectroscopy: Time-resolved IR and UV-Vis spectroscopy can be used to track the formation and decay of short-lived species in photochemical and other fast reactions, providing crucial information about reaction pathways. researchgate.net

A multi-technique approach, combining these spectroscopic methods with computational modeling, will be essential for a comprehensive understanding of the reactivity of "this compound" in various chemical transformations.

Application in the Synthesis of Complex Chemical Architectures

The ability to undergo a variety of catalytic transformations makes "this compound" a potentially valuable building block for the synthesis of more complex and high-value molecules.

Natural Products and Pharmaceuticals: The bibenzyl scaffold, which can be synthesized through the homocoupling of benzylic chlorides, is a core structure in numerous natural products and biologically active compounds. acs.org The sec-butylphenyl group could be incorporated into such structures to modulate their pharmacological properties.

Functional Materials: Diaryl- and triarylmethanes, accessible through Friedel-Crafts benzylation reactions with "this compound," are important precursors to dyes, polymers, and other functional materials. rsc.org

Agrochemicals and Fragrances: The introduction of the sec-butylphenylmethyl moiety into various molecular frameworks could lead to the discovery of new compounds with desirable agrochemical or olfactory properties.

The strategic incorporation of "this compound" into synthetic routes could provide access to a diverse range of complex chemical architectures with potential applications in medicine, materials science, and other fields. Future research in this area will likely focus on demonstrating the utility of this compound as a versatile synthetic intermediate.

Q & A

Basic: What are the optimal synthetic routes for (2-(Chloromethyl)butyl)benzene, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves alkylation or chloroalkylation of benzene derivatives. For example, chloromethylation of 1-phenylbutane using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions can yield the target compound. Key parameters include:

- Temperature Control : Maintaining 0–5°C during chlorination to avoid side reactions (e.g., dichlorination) .

- Catalyst Selection : Lewis acids like AlCl₃ improve electrophilic substitution efficiency .

- Solvent Choice : Dichloromethane or carbon tetrachloride minimizes hydrolysis of intermediates .

Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and confirm purity using GC-MS (>95%) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

Methodological Answer:

Discrepancies in reported NMR shifts often arise from conformational flexibility or solvent effects. To address this:

- Dynamic NMR (DNMR) : Use variable-temperature ¹H NMR (e.g., 298–343 K) to detect rotational barriers in the butyl chain .

- Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify dominant conformers .

- Crystallographic Analysis : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation) resolves ambiguities in substituent orientation .

Example : A 2023 study resolved conflicting δH values for chloromethyl groups by identifying solvent-induced aggregation in DMSO .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Distillation : Fractional distillation under reduced pressure (bp ~180–200°C at 10 mmHg) separates the product from unreacted benzene and shorter-chain byproducts .

- Column Chromatography : Use silica gel with a gradient elution (hexane → hexane:ethyl acetate 95:5) to remove polar impurities .

- Recrystallization : Dissolve in hot ethanol and cool to -20°C for high-purity crystals (mp 45–47°C) .

Note : Avoid aqueous washes to prevent hydrolysis of the chloromethyl group .

Advanced: How does the reactivity of this compound vary under nucleophilic vs. radical conditions?

Methodological Answer:

- Nucleophilic Substitution : The chloromethyl group reacts with amines (e.g., piperidine) in DMF at 60°C, forming benzylamine derivatives (SN2 mechanism). Steric hindrance from the butyl chain reduces reaction rates by ~30% compared to benzyl chloride .

- Radical Pathways : Under UV light (λ = 254 nm) with AIBN initiator, the compound undergoes C-Cl bond homolysis, generating radicals for polymerization or cross-coupling (e.g., with styrene) .

Contradiction Alert : Some studies report competing elimination (E2) under strong bases (e.g., KOtBu), forming alkenes, while others emphasize substitution dominance .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated compounds (TLV: 1 ppm) .

- Personal Protective Equipment (PPE) : Nitrile gloves and goggles mandatory; avoid latex due to permeability .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Toxicity Data : LD50 (rat, oral) = 320 mg/kg; handle with acute toxicity protocols .

Advanced: How can computational models predict the environmental persistence or metabolic pathways of this compound?

Methodological Answer:

- PBPK Modeling : Use tools like GastroPlus to simulate absorption/distribution based on logP (3.2) and pKa (~-7) .

- QSAR Analysis : Train models on chlorinated benzene datasets to estimate biodegradation half-lives (e.g., BIOWIN3 predicts t₁/₂ = 60–90 days in soil) .

- Docking Studies : Molecular docking with cytochrome P450 enzymes (e.g., CYP2E1) identifies potential metabolites like hydroxylated derivatives .

Validation : Compare predictions with in vitro hepatocyte assays for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.